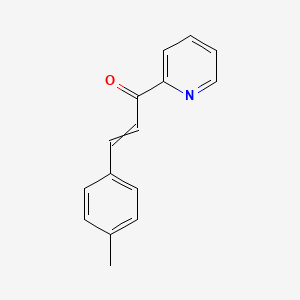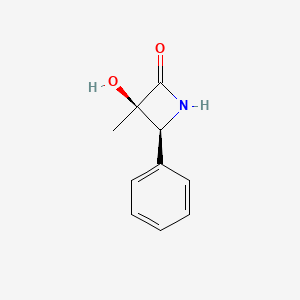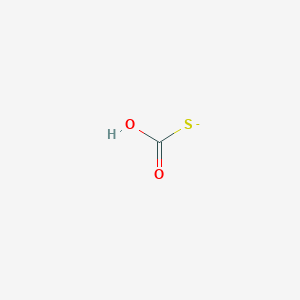
Hydrogen carbonothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Hydrogen carbonothioate can be synthesized through several methods. One common approach involves the reaction of carbon disulfide (CS₂) with hydrogen sulfide (H₂S) under controlled conditions. The reaction typically occurs at elevated temperatures and in the presence of a catalyst to facilitate the formation of H₂CS.
Industrial Production Methods: In an industrial setting, this compound is produced using a continuous flow reactor where carbon disulfide and hydrogen sulfide are introduced in a controlled manner. The reaction is carried out at high temperatures, and the product is collected through condensation and purification processes.
化学反应分析
Types of Reactions: Hydrogen carbonothioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbonyl sulfide (COS) and sulfur dioxide (SO₂).
Reduction: Reduction reactions can convert it into simpler sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrogen atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.
Major Products:
Oxidation: Carbonyl sulfide (COS) and sulfur dioxide (SO₂).
Reduction: Simpler sulfur-containing compounds.
Substitution: Various organosulfur compounds depending on the nucleophile used.
科学研究应用
Hydrogen carbonothioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Research is ongoing to explore its potential as a biochemical probe due to its reactivity with biological molecules.
Medicine: Preliminary studies suggest it may have applications in drug development, particularly in designing sulfur-based pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which hydrogen carbonothioate exerts its effects involves its high reactivity with nucleophiles and electrophiles It can form stable complexes with various metal ions, which can then participate in catalytic processes
相似化合物的比较
Hydrogen carbonothioate can be compared with other similar compounds such as:
Carbon disulfide (CS₂): Both are sulfur-containing compounds, but this compound is more reactive due to the presence of hydrogen.
Thiourea (NH₂CSNH₂): Thiourea is another sulfur-containing compound used in organic synthesis, but it has different reactivity and applications.
Carbonyl sulfide (COS): A product of this compound oxidation, it is less reactive and has different industrial applications.
属性
CAS 编号 |
146258-49-3 |
|---|---|
分子式 |
CHO2S- |
分子量 |
77.08 g/mol |
IUPAC 名称 |
hydroxymethanethioate |
InChI |
InChI=1S/CH2O2S/c2-1(3)4/h4H,(H,2,3)/p-1 |
InChI 键 |
HDFRDWFLWVCOGP-UHFFFAOYSA-M |
规范 SMILES |
C(=O)(O)[S-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


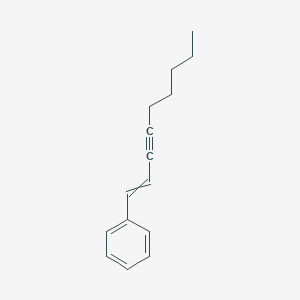
![N~1~,N~1~,N~2~,N~2~-Tetrakis[2-(phenylsulfanyl)ethyl]ethane-1,2-diamine](/img/structure/B12552263.png)

![5-[(Benzylamino)methyl]furan-2-sulfonic acid](/img/structure/B12552275.png)
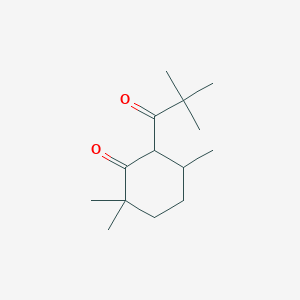
![1-({4-[(1H-Pyrrol-1-yl)methyl]phenyl}methyl)-1H-imidazole](/img/structure/B12552289.png)

![4-Piperidinol, 1-(8-phenyl-1,4-dioxaspiro[4.5]dec-8-yl)-](/img/structure/B12552302.png)
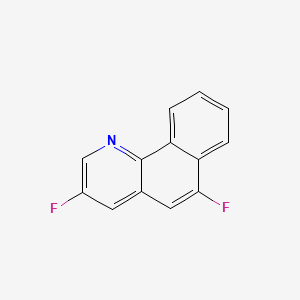
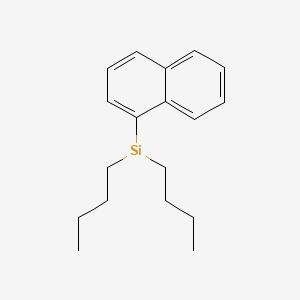
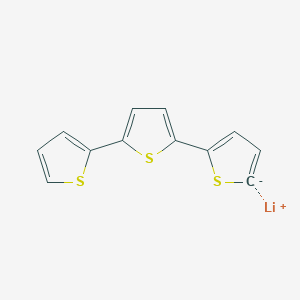
![3-[[[5-(4-Hydroxyphenyl)pyridin-3-yl]amino]methyl]phenol](/img/structure/B12552339.png)
